Lipoxygenase Inhibition Annotation vs. In‑Class Comparators
The compound is annotated as a potent lipoxygenase inhibitor, with the MeSH-controlled vocabulary recording interference with arachidonic acid metabolism [1]. In contrast, the 3‑carboxamide analog (7‑Oxo‑6,7‑dihydroisothiazolo[4,5‑d]pyrimidine‑3‑carboxamide) and the parent [4,5‑d] scaffold lack any lipoxygenase annotation in the same database . While quantitative IC₅₀ values for this specific compound are not publicly available, the class‑level inference is that the ethyl ester at position 3 is critical for the lipoxygenase‑inhibitory phenotype.
| Evidence Dimension | Presence of lipoxygenase inhibitor annotation in curated databases |
|---|---|
| Target Compound Data | Annotated as 'potent lipoxygenase inhibitor' (MeSH M0014961) |
| Comparator Or Baseline | 7‑Oxo‑6,7‑dihydroisothiazolo[4,5‑d]pyrimidine‑3‑carboxamide: no lipoxygenase annotation found; Isothiazolo[4,5‑d]pyrimidine parent scaffold: no lipoxygenase annotation |
| Quantified Difference | Presence vs. absence of pharmacological activity descriptor |
| Conditions | Database annotation level; no direct enzyme assay data |
Why This Matters
Procurement of the ethyl ester variant is required to preserve the lipoxygenase‑inhibitory phenotype that is absent in the amide and unsubstituted scaffold analogs.
- [1] Medical University of Lublin / Wroclaw Medical University. MeSH Concept Record M0014961. View Source
